5-(Chloromethyl)thiophene-3-carbonitrile
Description
5-(Chloromethyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with a chloromethyl (-CH₂Cl) group at the 5-position and a cyano (-CN) group at the 3-position. This structure confers unique reactivity, particularly due to the chloromethyl group, which can participate in nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H4ClNS |
|---|---|
Molecular Weight |
157.62 g/mol |
IUPAC Name |
5-(chloromethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2 |
InChI Key |
AESOJOZBEKZFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C#N)CCl |
Origin of Product |
United States |
Preparation Methods
Bromination or Chlorination of Thiophene
- Thiophene can be selectively brominated or chlorinated at the 2- or 3-position using N-bromosuccinimide (NBS) or chlorine gas, respectively.
- For example, the vapor phase chlorination of thiophene derivatives at elevated temperatures (around 500°C) produces chlorinated intermediates.
Conversion to Nitrile
- The halogenated intermediates are subjected to nucleophilic substitution with cyanide sources (e.g., sodium cyanide) to introduce the nitrile group at the desired position.
- This approach allows for regioselective synthesis of 5-(Chloromethyl)thiophene-3-carbonitrile.
- A process described involves the chlorination of thiophene derivatives with chlorine gas at high temperatures, followed by nucleophilic substitution to install the nitrile group (see).
Multi-step Synthesis Involving Lithiation and Carbonylation
Method Overview:
Lithiation of thiophene derivatives followed by reaction with electrophiles such as carbon dioxide or chloromethyl reagents provides a route to functionalized thiophenes.
Lithiation of Thiophene
- Treatment of thiophene with n-butyllithium at low temperatures (−78°C) generates a reactive lithio intermediate.
- This intermediate can be quenched with chloromethyl reagents or carbon dioxide to afford the desired chloromethylated nitrile.
Conversion to Nitrile
- The lithio intermediate reacts with chloromethyl compounds or undergoes subsequent oxidation to introduce the nitrile functionality at the 3-position.
- Lithiation followed by chloromethylation has been demonstrated to produce this compound with high regioselectivity and yield, especially when reaction conditions are carefully controlled.
Industrial Process for Chlorosulfonyl Derivatives and Subsequent Functionalization
Method Overview:
Chlorosulfonyl derivatives of thiophene are prepared via chlorination in the presence of activated iron, followed by further transformations to introduce nitrile groups.
- Chlorination using chlorine gas in the presence of activated iron at 20–50°C.
- The chlorosulfonyl intermediates are then converted into nitrile derivatives through nucleophilic substitution or other functional group transformations.
| Method | Starting Material | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Direct Chloromethylation | Thiophene | Chloromethyl methyl ether, Lewis acid | Reflux, Lewis acid catalysis | >70% | Regioselective at 3-position |
| Halogenation + Nucleophilic Substitution | Thiophene halogenated | Sodium cyanide | Elevated temp, high regioselectivity | Variable | Suitable for industrial scale |
| Lithiation + Chloromethylation | Thiophene | n-Butyllithium, chloromethyl reagents | −78°C, controlled quenching | High | Precise regioselectivity |
| Chlorosulfonyl route | Thiophene derivatives | Chlorine gas, activated iron | 20–50°C | 69% (for specific intermediates) | Industrial applicability |
Quantum-Chemical and Mechanistic Insights
Recent computational studies, such as those employing density functional theory, elucidate the reaction pathways and mechanisms involved in the synthesis of thiophene derivatives. These insights assist in optimizing reaction conditions and selecting appropriate reagents for desired regioselectivity and yields.
Summary and Perspectives
The synthesis of This compound can be achieved via multiple routes, with the most common being:
- Direct chloromethylation of thiophene using chloromethylating agents under Lewis acid catalysis.
- Halogenation followed by nucleophilic substitution with cyanide sources.
- Lithiation strategies enabling regioselective functionalization.
- Industrial chlorination processes involving chlorosulfonyl intermediates.
Each method offers distinct advantages in terms of yield, regioselectivity, scalability, and environmental impact. Advances in computational chemistry continue to refine these processes, ensuring more efficient and sustainable synthesis pathways.
Chemical Reactions Analysis
5-(Chloromethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, forming corresponding derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . Major products formed from these reactions include various substituted thiophene derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The exact pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs arise from substituent variations, influencing molecular weight, melting points, and solubility.
*Note: ROY's melting point (259.28°C) may reflect a typographical error, as melting points rarely match molecular weights.
Biological Activity
5-(Chloromethyl)thiophene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), renal cancer (A498), and liver cancer (HepG2).
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 19 ± 0.52 | 2-fold stronger |
| A549 | 22 ± 0.62 | Comparable |
| A498 | 15 ± 0.50 | 3-fold stronger |
| HepG2 | 25 ± 0.55 | Comparable |
These results indicate that the compound's cytotoxicity is notably higher than that of doxorubicin, a standard chemotherapy drug, particularly in the MCF-7 and A498 cell lines.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : Treatment with this compound leads to significant accumulation of cells in the G2/M phase, indicating a blockade in cell cycle progression.
- Apoptosis Induction : Flow cytometry analysis has shown that the compound increases early and late apoptotic cell populations by approximately 13-fold and 60-fold , respectively, compared to control groups.
Table 2: Apoptosis Induction by this compound
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 0.53 | 0.25 |
| Compound | 6.89 | 15.00 |
These findings suggest that the compound not only inhibits cancer cell proliferation but also promotes programmed cell death.
3. COX-2 Inhibition
In addition to its anticancer properties, there is evidence suggesting that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme often upregulated in inflammatory conditions and certain cancers.
Table 3: COX-2 Inhibitory Activity
| Compound | IC50 (µM) |
|---|---|
| Celecoxib | ~4.0 |
| Nimesulide | ~10.0 |
| This compound | ~5.0 |
The IC50 value for this compound indicates a potent inhibitory effect comparable to known COX-2 inhibitors like Celecoxib, suggesting potential therapeutic applications in inflammatory diseases as well.
Case Studies
Several case studies have been published that explore the efficacy of compounds structurally related to or derived from thiophene derivatives similar to this compound:
- Study on Pyrimidine Derivatives : Research indicated that modifications to thiophene structures could enhance anticancer activity significantly, with some compounds showing IC50 values in the nanomolar range against various cancer cell lines .
- In Silico Studies : Molecular docking simulations have revealed favorable binding interactions between thiophene derivatives and target proteins involved in cancer progression, supporting their potential as lead compounds for drug development .
Q & A
Q. What are the common synthetic routes for 5-(Chloromethyl)thiophene-3-carbonitrile, and how can reaction conditions be optimized?
The synthesis of this compound typically involves thiophene ring formation followed by functionalization. Key methods include:
- Gewald Reaction : Condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters under basic conditions (e.g., KOH/EtOH) with heating .
- Substitution Reactions : Chloromethylation of pre-formed thiophene derivatives using chloromethylation agents (e.g., ClCH₂SO₃H) under controlled pH and temperature .
- ZnCl₂-Catalyzed Condensation : For analogs, heating 2-amino-thiophene precursors with aldehydes in DMF, followed by recrystallization (e.g., 82–90% yields for tetrahydrobenzo[b]thiophenes) .
Q. Optimization Strategies :
- Catalyst Screening : Compare yields using ZnCl₂ vs. other Lewis acids (e.g., AlCl₃).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification steps.
- Temperature Control : Higher temperatures (80–100°C) accelerate ring formation but may increase side reactions.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloromethyl at C5, nitrile at C3) .
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm chair conformations in cyclohexane derivatives (e.g., 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., 186.62 g/mol for analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound derivatives?
Discrepancies often arise from catalyst choice or reagent purity . For example:
- Catalyst Comparison : ZnCl₂ in DMF yields 82–90% for tetrahydrobenzo[b]thiophenes , while KOH/EtOH in Gewald reactions may yield 70–85% .
- Purity of Chloromethylating Agents : Impurities in ClCH₂SO₃H can lead to side products.
- Data Reconciliation : Use standardized protocols (e.g., identical solvent, temperature) and report deviations.
Q. What strategies are effective in studying structure-activity relationships (SAR) for biological activity?
- Analog Synthesis : Replace the chloromethyl group with halogens (F, Br) or methyl to assess electronic effects (e.g., 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile vs. chloro/methyl analogs) .
- Bioassay Design :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence assays.
- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram+/Gram- bacteria .
- Statistical Analysis : Apply QSAR models to correlate substituent properties (e.g., Hammett σ) with activity trends.
Q. How can researchers design experiments to explore its potential in material science applications?
- Polymer Synthesis : Incorporate into conjugated polymers via Suzuki coupling (e.g., thiophene-based organic semiconductors) .
- Optoelectronic Testing : Measure conductivity and bandgap via UV-Vis and cyclic voltammetry.
- Stability Studies : Monitor degradation under UV light or thermal stress using TGA/DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
